2',4'-Dihydroxy-2,3',6'-trimethoxychalcone
Overview
Description
2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone is a flavonoid, a type of natural product that can be isolated from the roots of Scutellaria Luzonicatropical . It has a molecular formula of C18H18O6 .
Molecular Structure Analysis
The molecular structure of 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone consists of 18 carbon atoms, 18 hydrogen atoms, and 6 oxygen atoms . The average mass is 330.332 Da and the monoisotopic mass is 330.110352 Da .Physical And Chemical Properties Analysis
2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone has a density of 1.3±0.1 g/cm3, a boiling point of 579.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 89.9±3.0 kJ/mol and a flash point of 211.9±23.6 °C .Scientific Research Applications
Synthesis of Other Compounds
2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone can be used to synthesize other complex compounds. For instance, it has been used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .
Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory effects. It significantly attenuates the production of nitric oxide and proinflammatory cytokines in lipopolysaccharide-activated RAW 264.7 macrophages. It suppresses nuclear factor-κB (NF-κB) stimulation and represses the phosphorylation of p38 mitogen-activated protein kinase (MAPK) .
Cancer Research
2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone has shown potential in cancer research. It demonstrated a selective inhibition of breast cancer cell proliferation and triggered autophagy and intrinsic apoptosis. It induced cell cycle arrest in the G0/G1 phase and altered mitochondrial outer membrane potential .
Antibacterial Activity
Chalcones, including 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone, have been synthesized and tested for antibacterial activities against human pathogenic bacteria .
Antifungal Activity
These chalcones have also been tested for antifungal activities against plant as well as molds fungi .
Immune System Regulation
The compound plays a role in immune system regulation. It targets proinflammatory macrophages, which are crucial in the onset, progression, and resolution of inflammation .
Mechanism of Action
The suppression of NF-κB and p38 MAPK activation may be the core mechanism underlying the anti-inflammatory activity of 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone . These findings provide evidence that 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone possesses anti-inflammatory activity via targeting proinflammatory macrophages .
properties
IUPAC Name |
(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-14-7-5-4-6-11(14)8-9-12(19)16-15(23-2)10-13(20)18(24-3)17(16)21/h4-10,20-21H,1-3H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKKMWPCJTZZRE-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C(=C2O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C(=C2O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dihydroxy-2,3',6'-trimethoxychalcone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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